Chlorodimedone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis Precursor

Chlorodimedone serves as a valuable building block in the synthesis of various organic compounds. Its electrophilic nature, meaning it readily accepts electrons, allows it to react with electron-rich compounds, forming new covalent bonds. This reactivity makes it a crucial starting material for:

- Dyes and Fragrances: Chlorodimedone plays a role in the production of a variety of dyes and fragrances. Its versatile structure allows for the incorporation of functional groups that contribute to the desired color and scent properties [Source: Santa Cruz Biotechnology - ].

- Heterocyclic Compounds: Chlorodimedone acts as a key reactant in the synthesis of heterocyclic compounds, which are organic molecules containing atoms other than carbon in their ring structure. These compounds have numerous applications in pharmaceuticals, agrochemicals, and materials science [Source: American Chemical Society - ]. Examples include pyridines and quinolines, which are essential building blocks for drugs and other bioactive molecules.

Polymer and Material Science

Beyond organic synthesis, chlorodimedone finds applications in polymer and material science. Its ability to participate in various chemical reactions makes it a valuable component in the production of:

- Polyurethanes: Chlorodimedone can be used as a chain extender in the synthesis of polyurethanes, a class of polymers with diverse applications ranging from foams and elastomers to coatings and adhesives [Source: ScienceDirect - ].

- Polycarbonates: Chlorodimedone can also contribute to the production of polycarbonates, another group of polymers known for their strength, transparency, and heat resistance, used in various applications like electronics and construction materials [Source: Wiley Online Library - ].

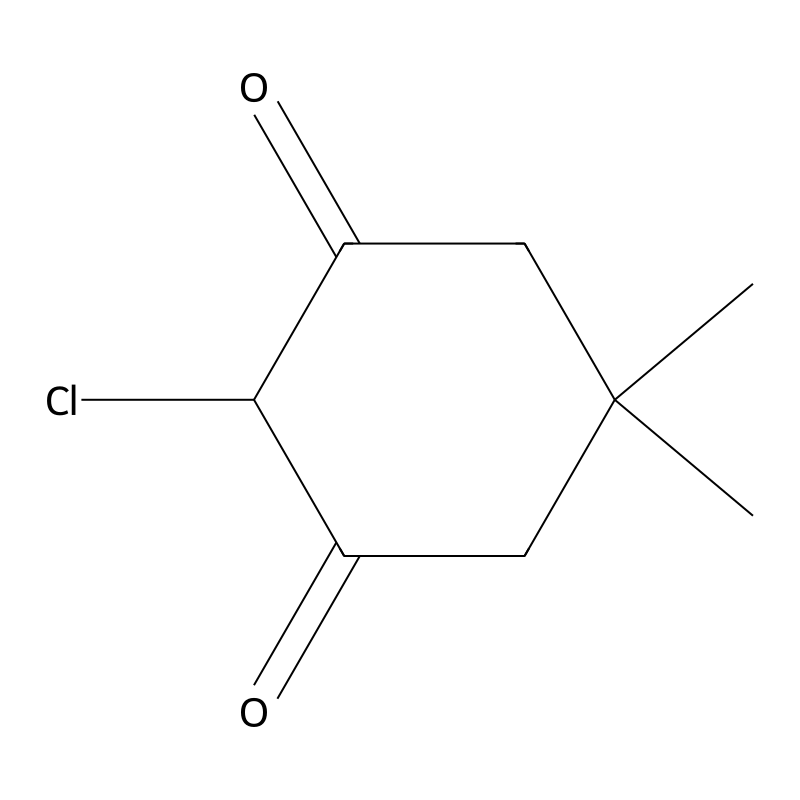

Chlorodimedone, also known as 2-chlorodimedone, is a chlorinated derivative of dimedone, a compound characterized by its diketone structure. The molecular formula of chlorodimedone is C₆H₆ClO₂, and its chemical structure features a chlorine atom substituted at the second position of the dimedone framework. This modification imparts unique chemical properties and reactivity to chlorodimedone, making it an important compound in various biochemical applications.

Chlorodimedone exhibits significant biological activity, particularly in the context of enzymatic reactions. It serves as a substrate for chloroperoxidase, which facilitates its chlorination in biochemical pathways. This compound has been studied for its potential effects on various biological systems, including its interaction with enzymes and its role in metabolic processes. The controlled chlorination mechanism provided by chloroperoxidase highlights its importance in biochemistry and pharmacology.

Chlorodimedone can be synthesized through several methods, primarily involving the chlorination of dimedone. Common synthesis routes include:

- Direct Chlorination: Dimedone is treated with chlorine gas or a chlorinating agent under controlled conditions to yield chlorodimedone.

- Reflux Method: Dimedone is refluxed with thionyl chloride or phosphorus pentachloride to facilitate the substitution of a chlorine atom at the 2-position.

- Enzymatic Synthesis: Utilizing chloroperoxidase to catalyze the reaction between dimedone and a suitable halogen donor can also produce chlorodimedone efficiently .

Chlorodimedone finds applications in various fields due to its unique properties:

- Biochemical Research: It is used as a substrate in studies involving enzymatic halogenation and reaction mechanisms.

- Pharmaceuticals: Chlorodimedone's biological activity makes it a candidate for developing new therapeutic agents or studying drug interactions.

- Analytical Chemistry: It serves as a reagent in analytical methods to detect and quantify halogenated compounds.

Research on chlorodimedone has revealed insights into its interactions with enzymes like chloroperoxidase. Studies have shown that this compound can be effectively chlorinated by the enzyme while preventing uncontrolled reactions that could lead to degradation . Understanding these interactions is crucial for developing applications in drug design and enzymatic processes.

Chlorodimedone shares structural similarities with several other diketones and halogenated compounds. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Dimedone | Diketone | Non-chlorinated precursor to chlorodimedone |

| Monochlorodimedone | Halogenated Diketone | Contains one chlorine atom; less reactive than chlorodimedone |

| Acetylacetone | Diketone | Lacks chlorine; commonly used as a chelating agent |

| Benzoylacetone | Diketone | Contains an aromatic ring; different reactivity |

Chlorodimedone's uniqueness lies in its specific chlorine substitution, which enhances its reactivity and biological relevance compared to these similar compounds.

Chlorodimedone, chemically known as 2-chloro-5,5-dimethyl-1,3-cyclohexanedione, represents an important halogenated derivative of dimedone with significant applications in chemical research [2]. The chlorination of dimedone precursors follows several mechanistic pathways, each offering distinct advantages in terms of regioselectivity, yield, and industrial applicability [3].

The chlorination of dimedone primarily occurs at the 2-position of the cyclohexanedione ring due to the enolic tautomerism that makes this position particularly reactive toward electrophilic halogenation reagents [2] [7]. This regioselectivity is crucial for obtaining high-purity chlorodimedone with minimal formation of isomeric byproducts [5].

Several chlorinating agents have been employed for the synthesis of chlorodimedone, each operating through distinct mechanistic pathways [7]. N-Chlorosuccinimide (NCS) represents one of the most efficient chlorinating agents, functioning as a source of electrophilic "Cl+" that selectively attacks the electron-rich enol form of dimedone [7] [25]. The reaction typically proceeds in dichloromethane at temperatures between 0-20°C, yielding chlorodimedone with high regioselectivity and yields of 86-91% [7].

Sulfuryl chloride (SO₂Cl₂) offers an alternative chlorination pathway, operating through a radical mechanism that can lead to both mono- and di-chlorinated products depending on the stoichiometric ratios employed [7] [28]. When conducted in benzene at 25°C for approximately 18 hours, this method yields 26% monochlorinated product (chlorodimedone) and 66% dichlorinated product (2,2-dichloro-5,5-dimethylcyclohexane-1,3-dione) [7].

| Chlorinating Agent | Reaction Conditions | Yield (%) | Regioselectivity | Reference |

|---|---|---|---|---|

| N-Chlorosuccinimide (NCS) | Dichloromethane, 0-20°C, 0.5h | 86-91 | High (2-position) | [7] |

| Sulfuryl Chloride (SO₂Cl₂) | Benzene, 25°C, 18h | 26 (mono), 66 (di) | Moderate | [7] |

| Sodium Hypochlorite (NaOCl) | Dichloromethane, Acidic conditions, RT | 74 | Moderate to High | [7] |

| Chloroperoxidase (CPO)/H₂O₂/Cl⁻ | Phosphate buffer (pH 2.7), 25°C | 40-60 | High (2-position) | [5] [14] |

| Iron Porphyrin Catalysts | Dichloromethane, 0.5h | 74 | High (2-position) | [5] [7] |

| Trichloroisocyanuric Acid | Room temperature, organic solvent | 75-85 | High (2-position) | [10] |

Enzymatic chlorination pathways utilizing chloroperoxidase (CPO) in combination with hydrogen peroxide and chloride ions represent a biomimetic approach to chlorodimedone synthesis [5] [14]. This system operates through the formation of an enzyme-bound hypochlorite intermediate that selectively transfers "Cl+" to the substrate [14]. While offering excellent regioselectivity, enzymatic methods typically provide moderate yields (40-60%) under mild aqueous conditions [14] [16].

The chlorination mechanism involving iron porphyrin catalysts mimics the active site of chloroperoxidase enzymes, generating reactive chlorinating species in situ that selectively target the enolic position of dimedone [5] [7]. This approach combines the advantages of enzymatic selectivity with the robustness of chemical catalysis, achieving yields of approximately 74% with high regioselectivity [5].

Trichloroisocyanuric acid has emerged as a convenient chlorinating agent for dimedone, operating at room temperature in various organic solvents [10]. This reagent releases electrophilic chlorine species that selectively target the 2-position of dimedone, providing chlorodimedone in yields of 75-85% with excellent regioselectivity [10].

Catalytic Systems for Regioselective Halogenation

The development of catalytic systems for regioselective halogenation of dimedone has significantly advanced the synthetic accessibility of chlorodimedone [5] [6]. These catalytic approaches offer enhanced control over reaction selectivity, reduced environmental impact, and improved process economics compared to stoichiometric methods [9].

Iron(III) porphyrinates represent a prominent class of catalysts for the regioselective chlorination of dimedone [5] [7]. These biomimetic complexes, inspired by the active site of chloroperoxidase enzymes, catalyze the oxidation of chloride ions by sodium hypochlorite to generate reactive chlorinating species [5]. The reaction typically proceeds in dichloromethane with acetic acid as a co-catalyst, achieving high regioselectivity for the 2-position of dimedone [7].

Manganese porphyrin catalysts, particularly when supported on polyvinylpyridinium polymers (MnTMPS-PVP), offer an alternative approach to regioselective halogenation [5]. These systems utilize hydrogen peroxide as the oxidant and sodium chloride as the chloride source, operating in water-acetonitrile mixtures with imidazole as a co-catalyst [5]. Interestingly, these catalysts produce both chlorodimedone and hydroxydimedone, with the ratio between these products influenced by reaction conditions [5].

| Catalyst System | Co-reagents | Solvent System | Selectivity Features | Reference |

|---|---|---|---|---|

| Iron(III) Porphyrinates | Sodium Hypochlorite, Acetic Acid | Dichloromethane | Generates HOCl in situ | [5] [7] |

| Manganese Porphyrin (MnTMPS-PVP) | H₂O₂, NaCl, Imidazole | Water/Acetonitrile | Produces both chlorodimedone and hydroxydimedone | [5] |

| Chloroperoxidase (CPO) | H₂O₂, KCl | Phosphate Buffer (pH 2.7) | Enzymatic halogenation, high regioselectivity | [14] [16] |

| Vanadium Chloroperoxidase | H₂O₂, KCl/KBr | MES Buffer (pH 5.5) | Different kinetics for Cl vs Br (kcat Br > kcat Cl) | [17] |

| Rh(III) Catalyst | Halide Source | Organic Solvent | Complementary regioselectivity to uncatalyzed approaches | [6] |

| Fe(TPY10)Br₃ Complex | H₂O₂, NH₄Br | Aqueous/Organic Mixture | Electrophilic halogenation with high regioselectivity | [18] |

Enzymatic catalysts, particularly chloroperoxidase (CPO) from Caldariomyces fumago, provide highly regioselective halogenation of dimedone under mild aqueous conditions [14] [16]. The enzyme catalyzes the oxidation of chloride ions by hydrogen peroxide to form a reactive enzyme-bound intermediate that selectively transfers "Cl+" to the substrate [14]. Kinetic studies have revealed that the rate-determining step in this process varies with pH, with compound I formation being pH-independent but chloride oxidation showing pH dependence [16].

Vanadium chloroperoxidase represents another enzymatic catalyst for regioselective halogenation, exhibiting different kinetic parameters for chlorination versus bromination reactions [17]. Notably, the catalytic efficiency (kcat) for bromination exceeds that for chlorination, with values of approximately 1.74 s⁻¹ versus 0.63 s⁻¹, respectively [17]. This kinetic difference provides opportunities for selective halogenation based on reaction conditions [17].

Rhodium(III) catalysts have been developed for regioselective halogenation of electron-rich heterocycles, offering complementary regioselectivity to uncatalyzed approaches [6]. These catalysts play a dual role in the halogenation process, both catalyzing the directed halogenation and preventing inherent halogenation of the substrates [6]. This dual functionality enables access to halogenated products with regiochemistry that differs from traditional methods [6].

Recent advances include the development of iron complexes such as Fe(TPY10)Br₃ for electrophilic halogenation with hydrogen peroxide and ammonium bromide [18]. These catalysts efficiently generate hypohalous acids in situ, enabling selective halogenation of various substrates including dimedone derivatives [18]. The electrophilic nature of these reactions is evidenced by their preference for electron-rich substrates [18].

Optimization of Reaction Kinetics in Industrial Synthesis

The optimization of reaction kinetics represents a critical aspect of industrial chlorodimedone synthesis, directly impacting process efficiency, product quality, and economic viability [11]. Systematic approaches to reaction optimization have been developed to maximize yield and selectivity while minimizing resource consumption and environmental impact [11].

Temperature control plays a crucial role in optimizing the kinetics of chlorodimedone synthesis [11] [22]. Lower temperatures (0-25°C) generally favor regioselectivity by minimizing side reactions and enhancing the selectivity of electrophilic chlorination at the 2-position [7]. However, industrial implementations must balance the improved selectivity against increased cooling costs and reduced reaction rates [11].

Reaction time optimization depends significantly on the chlorinating agent employed [7] [22]. N-Chlorosuccinimide-mediated chlorinations typically reach completion within 0.5 hours, while sulfuryl chloride reactions may require up to 18 hours [7]. Extended reaction times can lead to over-chlorination, particularly with reactive chlorinating agents, necessitating precise reaction monitoring in industrial settings [22].

| Parameter | Optimal Range | Effect on Yield | Effect on Selectivity | Industrial Considerations |

|---|---|---|---|---|

| Temperature | 0-25°C | Higher temperatures decrease selectivity | Lower temperatures favor regioselectivity | Cooling costs vs. reaction rate |

| Reaction Time | 0.5-18h (reagent dependent) | Extended times may lead to over-chlorination | Shorter times favor mono-chlorination | Process throughput vs. selectivity |

| Catalyst Loading | 1-5 mol% | Higher loading increases rate but may decrease selectivity | Optimal loading maximizes regioselectivity | Catalyst cost vs. recovery |

| Chlorinating Agent Equivalents | 1.0-1.2 equiv (mono), 2.0-2.2 equiv (di) | Excess can lead to multiple chlorination | Stoichiometric amounts improve selectivity | Reagent cost vs. yield |

| Solvent Polarity | Depends on desired product | Affects solubility and reaction rate | Can influence regioselectivity | Solvent recovery and environmental impact |

| pH (for enzymatic systems) | 2.5-5.5 | Affects enzyme activity and stability | Optimal pH maximizes enzyme performance | pH control and buffer recycling |

Catalyst loading optimization balances reaction rate against selectivity and economic considerations [11]. For metal-catalyzed chlorinations, loadings of 1-5 mol% typically provide optimal performance, with higher loadings accelerating the reaction but potentially compromising selectivity and increasing costs [11] [17]. Industrial implementations often incorporate catalyst recovery systems to enhance process economics [11].

Stoichiometric optimization of chlorinating agents significantly impacts both yield and selectivity [7] [22]. For monochlorination, slight excesses (1.0-1.2 equivalents) of the chlorinating agent typically maximize yield while minimizing dichlorination [7]. Conversely, dichlorination processes employ approximately 2.0-2.2 equivalents to ensure complete conversion [7]. Industrial processes must balance reagent costs against yield optimization [22].

Solvent selection influences reaction kinetics through effects on substrate solubility, reagent compatibility, and transition state stabilization [11] [24]. For chlorodimedone synthesis, dichloromethane often provides optimal results for chemical chlorinating agents, while aqueous buffer systems are employed for enzymatic processes [5] [14]. Industrial implementations must consider solvent recovery, environmental impact, and safety considerations [11].

For enzymatic chlorination systems, pH optimization critically affects both reaction rate and enzyme stability [14] [16]. Chloroperoxidase typically exhibits optimal activity at pH 2.5-5.5, with the rate constant for compound I formation being pH-independent but the chloride oxidation rate decreasing with increasing pH [16]. Industrial enzymatic processes require precise pH control and buffer recycling systems [14].

Kinetic modeling approaches, including conventional and modern techniques, have been applied to optimize chlorination reactions [11]. These models relate reaction parameters to conversion rates, enabling the identification of optimal conditions for industrial implementation [11]. For instance, residence time optimization in flow reactors can significantly enhance process efficiency and product quality [11].

Purification Strategies and Yield Maximization

The development of effective purification strategies represents a critical aspect of industrial chlorodimedone production, directly impacting product quality, process economics, and environmental sustainability [15] [23]. Various purification techniques have been optimized for chlorodimedone, each offering distinct advantages in terms of yield recovery, purity enhancement, and industrial applicability [15].

Recrystallization serves as a primary purification method for chlorodimedone, typically employing suitable solvent systems such as ethanol/water mixtures [15]. This approach achieves high purity levels (98-99%) with good yield recovery (85-95%) and offers excellent scalability for industrial applications [15]. The crystallization process can be optimized through temperature control, seeding, and solvent ratio adjustment to maximize both yield and purity [15].

Column chromatography provides high-resolution purification of chlorodimedone, typically utilizing silica gel with hexane/ethyl acetate gradient elution [15]. While achieving excellent purity (95-99%) with reasonable yield recovery (80-90%), this method presents challenges for industrial scale-up due to solvent consumption, stationary phase costs, and throughput limitations [15].

| Purification Method | Conditions | Yield Recovery (%) | Purity Achieved (%) | Industrial Applicability |

|---|---|---|---|---|

| Recrystallization | Suitable solvent system (e.g., ethanol/water) | 85-95 | 98-99 | High - scalable and cost-effective |

| Column Chromatography | Silica gel, hexane/ethyl acetate gradient | 80-90 | 95-99 | Low - difficult to scale up |

| Steam Distillation | Water-immiscible organic phase separation | 70-85 | 95-98 | High - efficient for industrial scale |

| Extraction | Organic solvent/aqueous phase separation | 85-95 | 90-95 | High - commonly used in industry |

| Precipitation | pH adjustment to induce crystallization | 80-90 | 95-98 | High - simple and scalable |

| Centrifugation | Following precipitation, high-speed separation | 90-95 | 90-95 | High - efficient for large-scale separation |

Steam distillation represents an industrially viable purification approach for chlorodimedone, exploiting the compound's water immiscibility to achieve phase separation [15]. This method provides good purity (95-98%) with moderate yield recovery (70-85%) and offers excellent scalability for industrial applications [15]. Japanese patent literature describes optimized steam distillation processes specifically for chlorocyclohexane derivatives, highlighting the industrial relevance of this approach [15].

Extraction-based purification employs organic solvent/aqueous phase separation to isolate chlorodimedone from reaction mixtures [15]. This approach achieves good yield recovery (85-95%) with moderate purity (90-95%) and is widely implemented in industrial settings due to its operational simplicity and scalability [15]. Sequential extractions with optimized solvent systems can enhance both yield and purity [15].

Precipitation techniques utilize pH adjustment to induce crystallization of chlorodimedone from solution [15]. This method provides good purity (95-98%) with reasonable yield recovery (80-90%) and offers excellent scalability for industrial applications [15]. The precipitation process can be optimized through temperature control, pH adjustment rate, and agitation parameters [15].

Centrifugation serves as a complementary separation technique, typically following precipitation to achieve solid-liquid separation [15]. This approach enables high yield recovery (90-95%) with moderate purity (90-95%) and is widely implemented in industrial settings for large-scale separation [15]. High-speed centrifugation can significantly enhance separation efficiency and product quality [15].

Industrial production methodologies for chlorodimedone encompass various approaches, each offering distinct advantages in terms of scale capacity, process efficiency, and product quality [23] [29]. Batch reactor processes represent traditional approaches with medium scale capacity (100-1000 kg/batch), offering flexibility and established technology but facing challenges related to batch-to-batch variation and scale-up issues [29].

Continuous flow processes provide higher throughput (1000+ kg/day) with improved consistency and reduced waste generation [23]. These approaches offer advantages in terms of productivity and product quality but require higher capital investment and more complex setup compared to batch processes [23].

Enzymatic processes operate under mild conditions with high selectivity, offering environmental advantages but facing challenges related to enzyme stability, recovery, and cost [21]. These approaches typically operate at lower to medium scale (10-500 kg/day) and require specialized equipment for enzyme immobilization and recovery [21].

Catalytic fixed-bed processes employ heterogeneous catalysis with continuous operation, achieving high throughput (1000+ kg/day) with efficient catalyst utilization [21]. These approaches offer advantages in terms of energy efficiency and operational continuity but face challenges related to catalyst deactivation and complex reactor design [21].